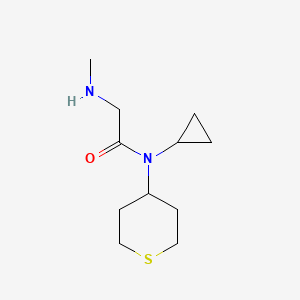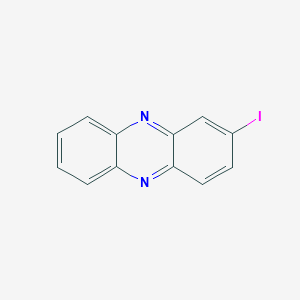
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzopyrylium core, substituted with butylamino and methoxyphenyl groups, and is stabilized by a tetrafluoroborate anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized to form the benzopyrylium core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrylium derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used .
科学研究应用
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit certain enzymes, affecting metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
- 4-(Methoxyphenyl)trifluoroborate
- 4-Methoxyphenyl trifluoromethanesulfonate
- Tertiary butyl esters
Uniqueness
4-(Butylamino)-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the tetrafluoroborate anion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
属性
CAS 编号 |
30411-66-6 |
|---|---|
分子式 |
C20H22BF4NO2 |
分子量 |
395.2 g/mol |
IUPAC 名称 |
butyl-[2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate |
InChI |
InChI=1S/C20H21NO2.BF4/c1-3-4-13-21-18-14-20(15-9-11-16(22-2)12-10-15)23-19-8-6-5-7-17(18)19;2-1(3,4)5/h5-12,14H,3-4,13H2,1-2H3;/q;-1/p+1 |
InChI 键 |
YNZAPEKUQACJGO-UHFFFAOYSA-O |
规范 SMILES |
[B-](F)(F)(F)F.CCCC[NH+]=C1C=C(OC2=CC=CC=C21)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


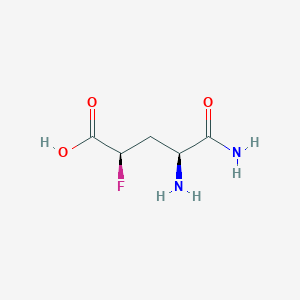
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
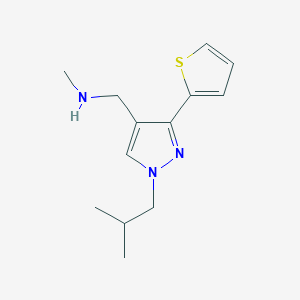
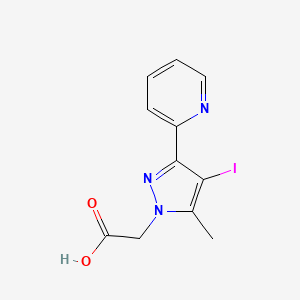
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)
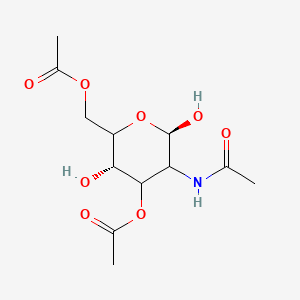

![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
